ethyl (E)-2-cyano-3-(N-methylanilino)prop-2-enoate
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Overview
Description
2-Propenoic acid, 2-cyano-3-(methylphenylamino)-, ethyl ester is an organic compound with the molecular formula C13H14N2O2 It is a derivative of propenoic acid and is characterized by the presence of a cyano group and a methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-(methylphenylamino)-, ethyl ester typically involves the reaction of ethyl cyanoacetate with an appropriate substituted benzaldehyde in the presence of a base. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated control systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-cyano-3-(methylphenylamino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-Propenoic acid, 2-cyano-3-(methylphenylamino)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-cyano-3-(methylphenylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The cyano group and the ester group play crucial roles in its reactivity and interactions. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester: This compound is similar in structure but lacks the methylphenylamino group.
2-Propenoic acid, 2-cyano-3-(4-methylphenyl)-, ethyl ester: This compound has a similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of the methylphenylamino group in 2-Propenoic acid, 2-cyano-3-(methylphenylamino)-, ethyl ester imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(N-methylanilino)prop-2-enoate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11(9-14)10-15(2)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3/b11-10+ |
InChI Key |
CVLAFMNVFCEXAY-ZHACJKMWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C1=CC=CC=C1)/C#N |
Canonical SMILES |
CCOC(=O)C(=CN(C)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
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